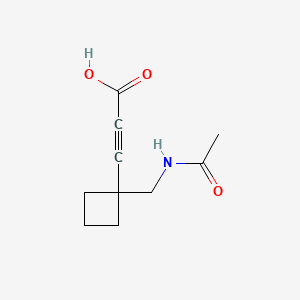
5-Isocyanato-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanato-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The isocyanate functional group (-N=C=O) attached to the benzothiazole ring makes this compound particularly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isocyanato-1,3-benzothiazole can be synthesized through several methods. One common method involves the reaction of 5-amino-1,3-benzothiazole with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:
5-Amino-1,3-benzothiazole+Phosgene→this compound+Hydrogen chloride
This reaction requires careful handling of phosgene, a toxic and hazardous reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer alternatives to phosgene, such as triphosgene or diphosgene. These reagents can generate phosgene in situ, reducing the risks associated with handling the gas directly. The process is typically carried out in large reactors with appropriate safety measures to handle the toxic intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Dienes: Participate in cycloaddition reactions under thermal or catalytic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
5-Isocyanato-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 5-isocyanato-1,3-benzothiazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. In biological systems, this reactivity can be harnessed to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-benzothiazole: The precursor to 5-isocyanato-1,3-benzothiazole, containing an amino group instead of an isocyanate group.
5-Chloro-1,3-benzothiazole: Contains a chlorine atom instead of an isocyanate group, exhibiting different reactivity and applications.
5-Methyl-1,3-benzothiazole: Contains a methyl group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the highly reactive isocyanate group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds and materials, distinguishing it from other benzothiazole derivatives.
Properties
Molecular Formula |
C8H4N2OS |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
5-isocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C8H4N2OS/c11-4-9-6-1-2-8-7(3-6)10-5-12-8/h1-3,5H |
InChI Key |
UQHFZHMZEOZMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=C=O)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
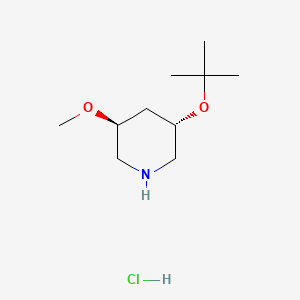
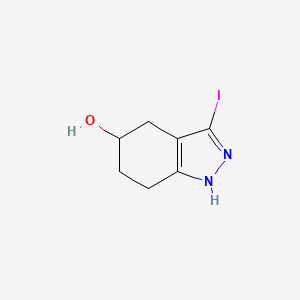
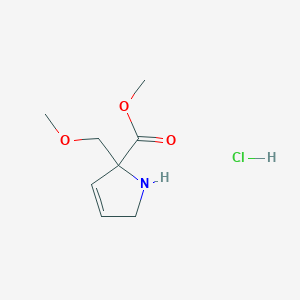
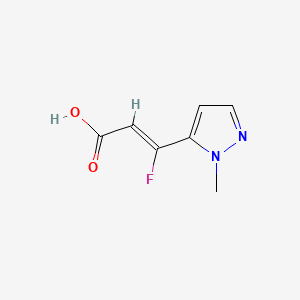
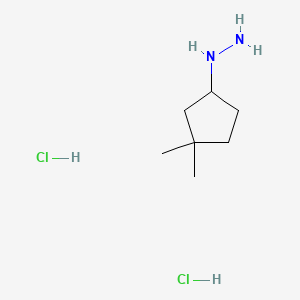
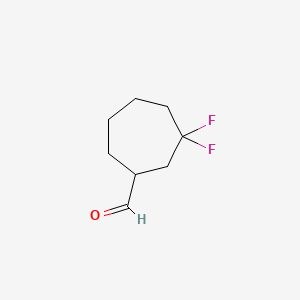
![ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)



![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)

